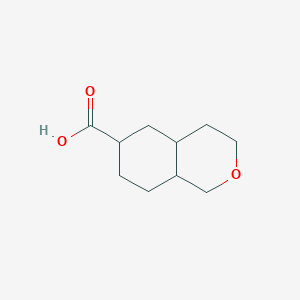
octahydro-1H-2-benzopyran-6-carboxylicacid,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-2-benzopyran-6-carboxylic acid, Mixture of diastereomers: is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . This compound is also known by its IUPAC name, octahydro-1H-isochromene-6-carboxylic acid . It is a mixture of diastereomers, which means it contains multiple stereoisomers that are not mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-2-benzopyran-6-carboxylic acid typically involves the hydrogenation of 1H-2-benzopyran-6-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-1H-2-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, octahydro-1H-2-benzopyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of stereoisomerism on biological activity. It helps in understanding how different stereoisomers interact with biological targets .
Medicine: In medicine, octahydro-1H-2-benzopyran-6-carboxylic acid derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of octahydro-1H-2-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .
Comparación Con Compuestos Similares
Octahydro-1H-isochromene-6-carboxylic acid: A closely related compound with similar structural features.
Hexahydro-1H-2-benzopyran-6-carboxylic acid: Another related compound with fewer hydrogen atoms.
Tetrahydro-1H-2-benzopyran-6-carboxylic acid: A compound with even fewer hydrogen atoms, showing different reactivity and properties.
Uniqueness: Octahydro-1H-2-benzopyran-6-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple diastereomers. This mixture of diastereomers can exhibit distinct physical and chemical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h7-9H,1-6H2,(H,11,12) |
Clave InChI |
DEFJLPDMTHTOKK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2COCCC2CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


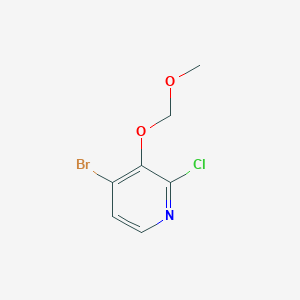
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
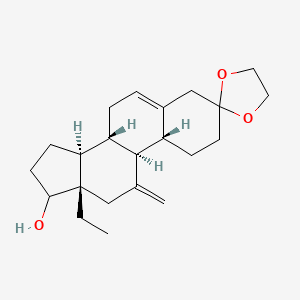

![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
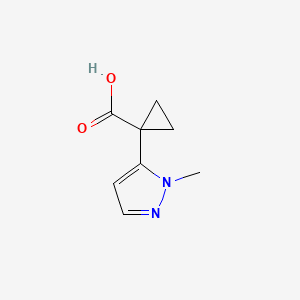
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
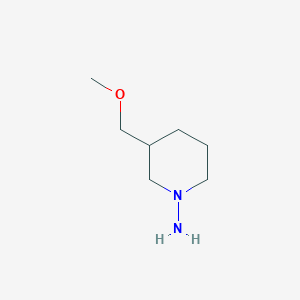

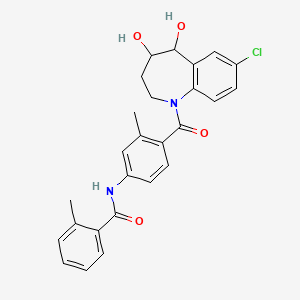
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)

